molecular formula C21H21N3O4S B2758460 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 855714-85-1

1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2758460
CAS No.: 855714-85-1
M. Wt: 411.48
InChI Key: CFLCWEBCRDQQNW-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at the 4-position with a benzenesulfonyl group and at the 2-position with a phenyl group. The oxazole ring is further linked to a piperidine moiety bearing a carboxamide group at the 4-position. The benzenesulfonyl group may enhance metabolic stability, while the piperidine-carboxamide moiety could influence solubility and bioavailability .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c22-18(25)15-11-13-24(14-12-15)21-20(29(26,27)17-9-5-2-6-10-17)23-19(28-21)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLCWEBCRDQQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-amino ketone and a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a benzenesulfonyl chloride reacts with the oxazole derivative in the presence of a base like triethylamine.

    Formation of the Piperidine Carboxamide: The final step involves the coupling of the oxazole derivative with a piperidine carboxamide, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxazole ring or the benzenesulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells, thereby disrupting their metabolic processes and leading to cell death . The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide- and oxazole-containing derivatives. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological/Synthetic Relevance Reference
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Pyrazoline ring, hydroxyphenyl, benzenesulfonamide Exhibits carbonic anhydrase inhibition and cytotoxicity; pyrazoline enhances enzyme interaction
1-[4-(Diethoxyphosphoryl)-2-methyl-1,3-oxazol-5-yl]piperidin-4-ylcarboxylic acid (sodium salt) Diethoxyphosphoryl, methyl-oxazole, carboxylic acid Sodium salt formation improves solubility; phosphoryl group may alter target binding
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide Cyano, dimethylsulfamoyl-phenyl Sulfamoyl and cyano groups likely enhance receptor selectivity and stability
1-(2-{3-Hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide Methoxyphenyl-pyrazol, phenoxyethyl linker Extended linker may improve membrane permeability; pyrazole moiety aids in π-π stacking
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride Methyl-oxazole, benzenesulfonyl chloride Key intermediate for synthesizing sulfonamide derivatives; reactive chloride enables coupling

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may confer stronger hydrogen-bonding capacity compared to diethoxyphosphoryl () or methyl-oxazole () substituents .
  • Aromatic vs. Heterocyclic Cores : Pyrazoline derivatives () exhibit distinct bioactivity profiles (e.g., enzyme inhibition) compared to oxazole-based compounds, likely due to differences in ring strain and electronic properties .

Solubility and Bioavailability :

  • Sodium salt formation () and carboxamide termini () improve aqueous solubility, a critical factor for in vivo efficacy .

Synthetic Accessibility :

  • Benzenesulfonyl chloride () serves as a versatile precursor for synthesizing sulfonamide derivatives, while phosphorylated oxazoles () require specialized phosphorylation steps .

Research Findings and Implications

  • Structural Characterization : Tools like SHELX () and ORTEP-3 () are critical for confirming crystallographic data, ensuring accurate molecular modeling for SAR studies .
  • Discontinued Derivatives : Compounds like 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride () highlight challenges in scalability or stability, underscoring the need for robust synthetic routes .

Biological Activity

1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a benzenesulfonyl moiety and an oxazole ring. The structural formula can be represented as follows:

C19H18N2O4S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Key Structural Features

  • Piperidine Ring : Provides basicity and potential for interaction with biological targets.
  • Benzenesulfonyl Group : Acts as an electrophile, facilitating reactions with nucleophilic sites on proteins.
  • Oxazole Ring : Contributes to the compound's stability and may influence its biological interactions.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The benzenesulfonyl group can inhibit various enzymes by forming covalent bonds with active site residues.
  • Protein Interaction Modulation : The compound can alter protein functions by binding to specific sites, leading to changes in signaling pathways.

Biological Activity

Research has demonstrated various biological activities associated with this compound, including:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzenesulfonamides have shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research suggests that sulfonamide derivatives can inhibit bacterial growth by targeting folic acid synthesis pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Hamid et al. (2020) Investigated the biological activity of synthesized oxadiazole derivatives; demonstrated significant enzyme inhibition and antimicrobial activity .
MDPI Review (2022) Highlighted the role of similar compounds as PTP1B inhibitors, showcasing their potential in managing diabetes through modulation of insulin signaling pathways .
BenchChem Analysis (2024) Discussed the synthesis methods and potential applications in drug development, emphasizing the importance of structural modifications to enhance biological activity .

Q & A

Basic: How can researchers optimize the synthesis of 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide to improve yield and purity?

Methodological Answer:
A stepwise synthesis strategy is recommended:

  • Step 1: Synthesize the oxazole core via cyclization of benzenesulfonyl-substituted precursors under controlled heating (80–100°C) in anhydrous conditions to minimize side reactions .
  • Step 2: Introduce the piperidine-4-carboxamide moiety using coupling agents like EDC/HOBt in DMF, with rigorous monitoring via TLC or HPLC to track reaction progress .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What methods are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, ensuring accurate stereochemical assignments .
  • Spectroscopic Analysis: Combine 1H^1H- and 13C^{13}C-NMR (in DMSO-d6_6) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
  • FT-IR: Validate sulfonyl (SO2_2) and carboxamide (CONH2_2) groups via peaks at 1350–1150 cm1^{-1} (asymmetric SO2_2 stretch) and 1650–1600 cm1^{-1} (amide I band) .

Advanced: How can researchers identify biological targets for this compound in mechanistic studies?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to screen against targets such as matrix metalloproteinases (MMPs) or caspases, given structural similarities to known MMP inhibitors .
  • In Vitro Profiling: Perform kinase inhibition assays (e.g., Eurofins KinaseProfiler™) and apoptosis induction studies (caspase-3/7 activation) in cancer cell lines .
  • Pull-Down Assays: Use biotinylated derivatives of the compound with streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Control Experiments: Include positive controls (e.g., staurosporine for apoptosis assays) and validate assay conditions (pH, temperature, cell passage number) to ensure reproducibility .
  • Dose-Response Curves: Generate IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity and rule out off-target effects .
  • Data Normalization: Use internal standards (e.g., β-actin in Western blots) and statistical tools (ANOVA with post-hoc tests) to minimize batch-to-batch variability .

Advanced: What strategies can improve the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety to enhance aqueous solubility .
  • Co-Solvent Systems: Use PEG-400/water (70:30 v/v) or cyclodextrin-based formulations to stabilize the compound in solution .
  • Salt Formation: Screen with counterions (e.g., HCl, sodium) to identify crystalline salts with improved dissolution profiles .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Systematic Substituent Variation: Replace the phenyl group on the oxazole ring with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .
  • Scaffold Hopping: Synthesize analogs replacing the benzenesulfonyl group with thiophene- or furan-sulfonyl moieties to evaluate steric and electronic influences .
  • Computational Modeling: Use QSAR models (e.g., CoMFA) to predict activity changes and prioritize synthetic targets .

Advanced: What are best practices for analyzing the compound’s crystal structure to inform drug design?

Methodological Answer:

  • Data Collection: Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts .
  • Refinement: Use SHELXL for anisotropic refinement of non-H atoms and OLEX2 for graphical validation of hydrogen bonding networks .
  • Packing Analysis: Analyze intermolecular interactions (e.g., π-π stacking between phenyl groups) using Mercury software to guide co-crystal engineering .

Advanced: How can metabolic stability be assessed to prioritize derivatives for preclinical testing?

Methodological Answer:

  • Microsomal Assays: Incubate the compound with human liver microsomes (HLM) and quantify parent compound remaining via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 using fluorogenic substrates to identify metabolic liabilities .
  • In Silico Prediction: Use ADMET Predictor™ to estimate metabolic sites (e.g., piperidine ring oxidation) and guide structural modifications .

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